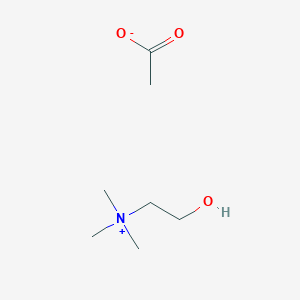

Cholin acetate

Descripción general

Descripción

La acetilcolina es un compuesto orgánico que funciona como neurotransmisor tanto en el sistema nervioso central como en el periférico. Es un éster del ácido acético y la colina y desempeña un papel crucial en la transmisión de los impulsos nerviosos a través de las sinapsis. La acetilcolina es el principal neurotransmisor del sistema nervioso parasimpático, que es responsable de la contracción de los músculos lisos, la dilatación de los vasos sanguíneos, el aumento de las secreciones corporales y la disminución de la frecuencia cardíaca .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La acetilcolina se sintetiza a partir de colina y acetil coenzima A mediante la acción de la enzima colin acetiltransferasa. Esta reacción ocurre en el citoplasma de las terminales nerviosas. La reacción se puede resumir como sigue:

Colina+Acetil-CoA→Acetilcolina+CoA

Las condiciones de reacción suelen implicar un pH y una temperatura fisiológicos, ya que ocurre naturalmente dentro del cuerpo .

Métodos de producción industrial: La producción industrial de acetilcolina no es común debido a su rápida degradación por la acetilcolinesterasa. Para fines de investigación, la acetilcolina se puede sintetizar en el laboratorio utilizando métodos químicos que imitan el proceso enzimático natural. Esto implica el uso de cloruro de colina y anhídrido acético en condiciones controladas para producir acetilcolina .

Análisis De Reacciones Químicas

Tipos de reacciones: La acetilcolina experimenta reacciones de hidrólisis, oxidación y sustitución. La reacción más significativa es su hidrólisis por la enzima acetilcolinesterasa, que la descompone en colina y ácido acético:

Acetilcolina+H2O→Colina+Ácido Acético

Reactivos y condiciones comunes:

Hidrólisis: Catalizada por acetilcolinesterasa a pH y temperatura fisiológicos.

Oxidación: Puede ser oxidada por agentes oxidantes fuertes, aunque esto es menos común en los sistemas biológicos.

Sustitución: Implica el reemplazo del grupo acetilo por otros grupos acilo en condiciones específicas.

Productos principales:

Hidrólisis: Produce colina y ácido acético.

Oxidación: Produce varios derivados oxidados dependiendo del agente oxidante utilizado.

Sustitución: Produce derivados de acetilcolina sustituidos.

Aplicaciones Científicas De Investigación

Deep Eutectic Solvent (DES) Formation

Choline acetate has been extensively studied as a component of deep eutectic solvents when combined with other agents like urea. These DESs exhibit favorable thermodynamic and dynamic properties, making them suitable for various applications:

- Thermodynamic Properties : ChAc forms a eutectic mixture with urea at a 1:2 ratio, demonstrating a melting point of approximately 36-38 °C. This mixture can be supercooled to maintain a liquid state at sub-ambient temperatures, which is advantageous for certain chemical processes .

- Enzymatic Reactions : Recent studies have shown that choline acetate-based DESs can enhance the solubility of hemicellulose and improve the efficiency of enzymatic reactions involving β-galactosidase, making them valuable in biocatalysis .

Biocompatibility and Cytotoxicity Studies

Choline acetate is increasingly recognized for its biocompatibility compared to traditional ionic liquids. Research has focused on its cytotoxic effects and interactions with cell membranes:

- Cytotoxicity Assessment : A study evaluated the cytotoxicity of choline acetate on various human cell lines, including dermal fibroblasts and cancer cells. The findings indicated that the toxicity levels are influenced by the hydrophobicity of the anions present in the ionic liquid .

- Membrane Interactions : Choline acetate was shown to induce lipid rearrangements and pore formation in model cell membranes, suggesting potential applications in drug delivery systems where controlled membrane interaction is crucial .

Fermentation Processes

Choline acetate serves as an eco-friendly ionic liquid that supports fermentation processes:

- Yeast Growth and Ethanol Production : Research demonstrated that yeast cells thrive in choline acetate during fermentation of biomass (e.g., empty fruit bunches), leading to efficient ethanol production. This highlights its potential as a solvent in biofuel production .

Natural Polymer Processing

Choline acetate is used in the processing of natural polymers, particularly chitin:

- Sustainable Methodologies : Studies propose using choline acetate as a solvent for extracting and processing chitin into sponges and other materials. This approach promotes sustainability by reducing toxicity compared to conventional solvents .

Nanoparticle Dispersibility

Choline acetate has been applied to improve the dispersibility of nanoparticles:

- Zinc Oxide Nanoparticles : An eco-friendly method utilizing choline acetate was developed to enhance the dispersibility of zinc oxide nanoparticles, which are important in various industrial applications .

Summary Table of Applications

Mecanismo De Acción

La acetilcolina ejerce sus efectos uniéndose a receptores específicos en la superficie de las células diana. Hay dos tipos principales de receptores de acetilcolina: los receptores nicotínicos y los muscarínicos.

Receptores nicotínicos: Estos son canales iónicos activados por ligando que, cuando son activados por acetilcolina, permiten la entrada de iones sodio, lo que lleva a la despolarización y la contracción muscular.

Receptores muscarínicos: Estos son receptores acoplados a proteína G que median varias respuestas fisiológicas, incluida la contracción del músculo liso, la secreción glandular y la modulación de la frecuencia cardíaca

Compuestos similares:

Colina: Un precursor de la acetilcolina, involucrado en la síntesis de fosfatidilcolina y esfingomielina.

Fosfatidilcolina: Un componente principal de las membranas biológicas, también involucrado en la síntesis de acetilcolina.

Muscarina: Un alcaloide natural con una estructura similar a la acetilcolina, que se encuentra en ciertos hongos y actúa sobre los receptores muscarínicos .

Singularidad de la acetilcolina: La acetilcolina es única debido a su doble papel como neurotransmisor tanto en el sistema nervioso central como en el periférico. Su capacidad para actuar sobre los receptores nicotínicos y muscarínicos le permite mediar una amplia gama de funciones fisiológicas, desde la contracción muscular hasta la modulación de la frecuencia cardíaca y la secreción glandular .

Comparación Con Compuestos Similares

Choline: A precursor to acetylcholine, involved in the synthesis of phosphatidylcholine and sphingomyelin.

Phosphatidylcholine: A major component of biological membranes, also involved in acetylcholine synthesis.

Muscarine: A natural alkaloid with a structure similar to acetylcholine, found in certain mushrooms and acts on muscarinic receptors .

Uniqueness of Acetylcholine: Acetylcholine is unique due to its dual role as a neurotransmitter in both the central and peripheral nervous systems. Its ability to act on both nicotinic and muscarinic receptors allows it to mediate a wide range of physiological functions, from muscle contraction to modulation of heart rate and glandular secretion .

Actividad Biológica

Choline acetate (ChAc) is a compound formed from choline, an essential nutrient, and acetate, a simple carboxylic acid. This compound has garnered attention for its biological activities, particularly in the context of its role in cellular functions, potential therapeutic applications, and its behavior as an ionic liquid. This article provides a comprehensive overview of the biological activity of choline acetate, supported by data tables and relevant research findings.

Choline acetate is classified as an ionic liquid (IL), characterized by its low volatility and high thermal stability. The molecular structure consists of a choline cation and an acetate anion, which can form strong hydrogen bonds. These interactions significantly influence its physical properties and biological activities.

2.1 Role in Neurotransmission

Choline is a precursor for acetylcholine (ACh), a neurotransmitter that plays a critical role in synaptic transmission. The hydrolysis of ACh by acetylcholinesterase yields choline and acetate, which can be recycled for further neurotransmitter synthesis. Research indicates that while choline can activate acetylcholine receptors, it does so with lower affinity compared to ACh, which is crucial for maintaining synaptic efficiency .

2.2 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of cholinium-based ionic liquids, including choline acetate. For instance, cholinium compounds with longer alkyl chains have shown significant antibacterial activity against various pathogens. The efficacy of choline acetate as an antimicrobial agent suggests its potential use in treating infections or as a preservative in food products .

3.1 Molecular Dynamics Studies

Molecular dynamics simulations have demonstrated that nearly all choline cations form hydrogen bonds with acetate anions at elevated temperatures (400 K) and that about 67% remain engaged at 600 K. This behavior underlines the dynamic interactions within choline acetate solutions, suggesting implications for its use in various applications, including drug delivery systems .

3.2 Antibiofilm Activity

In vitro studies have shown that cholinium-based ionic liquids can inhibit biofilm formation in bacterial cultures. For example, when tested against bacterial suspensions, certain cholinium compounds prevented biofilm development effectively at concentrations that also inhibited bacterial growth .

4. Data Tables

| Property | Value |

|---|---|

| Melting Point | 12 °C |

| Density | 1.06 g/cm³ |

| Hydrogen Bonding | Strong between Ch+ and Ac- |

| Antimicrobial Efficacy | Effective against E. coli |

| Temperature (K) | Hydrogen Bonding (%) |

|---|---|

| 400 | 100% |

| 600 | 67% |

5. Applications in Drug Delivery

Choline acetate has been explored as a solvent in the formulation of biodegradable constructs using natural polymers like chitin. Its biocompatibility makes it a promising candidate for developing drug delivery systems that minimize toxicity while enhancing therapeutic efficacy . The incorporation of choline acetate into hydrogels has shown positive cellular responses, suggesting its potential role in regenerative medicine.

Propiedades

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPILFWXSMYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8075334 | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-84-3, 14047-05-3 | |

| Record name | Acetylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14C)-Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is choline acetate utilized in studying acetylcholine detection methods?

A1: Choline acetate serves as a suitable analyte representing acetylcholine in electrochemical sensing research. In the study by [], choline acetate solutions of varying concentrations were employed to evaluate the electrocatalytic activity of Zn-doped TiO2 powder. The researchers observed oxidation reactions between choline acetate and the Zn-doped TiO2 using cyclic voltammetry. This suggests that the material could potentially be used to develop non-enzymatic electrochemical sensors for acetylcholine, a crucial neurotransmitter [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.